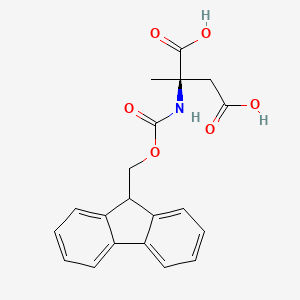

![molecular formula C12H19NO4 B1398508 3-oxo-1-oxa-7-azaspiro[4.4]nonano-7-carboxilato de tert-butilo CAS No. 1160246-85-4](/img/structure/B1398508.png)

3-oxo-1-oxa-7-azaspiro[4.4]nonano-7-carboxilato de tert-butilo

Descripción general

Descripción

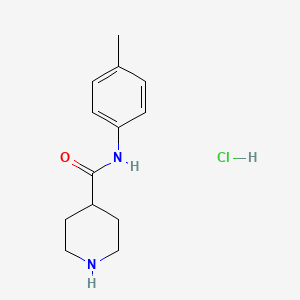

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.29 . The compound is typically stored at room temperature and is available in an oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a solid at room temperature . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

3-oxo-1-oxa-7-azaspiro[4.4]nonano-7-carboxilato de tert-butilo: Un análisis exhaustivo

Síntesis de compuestos espirocíclicos: Este compuesto químico sirve como bloque de construcción en la síntesis de compuestos espirocíclicos, que son anillos que contienen al menos dos tipos diferentes de átomos en el sistema de anillos. Estos compuestos tienen aplicaciones potenciales en productos farmacéuticos debido a sus estructuras complejas y rígidas que pueden interactuar de manera única con los objetivos biológicos .

2. Creación de compuestos heterocíclicos biológicamente activos El compuesto puede utilizarse para preparar otros compuestos heterocíclicos biológicamente activos. Los heterociclos están muy extendidos en muchos productos farmacéuticos y son esenciales para el desarrollo de nuevos medicamentos .

Estudios de difracción de rayos X de monocristal: Se ha utilizado en estudios de difracción de rayos X de monocristal para determinar estructuras moleculares y cristalinas, lo que es crucial en el diseño de fármacos y la comprensión de las propiedades de los materiales .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIPOVUIKARFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719143 | |

| Record name | tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160246-85-4 | |

| Record name | tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)

![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)